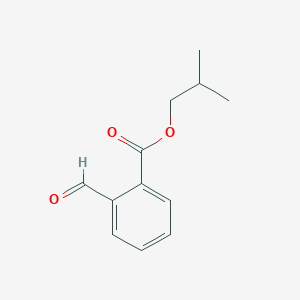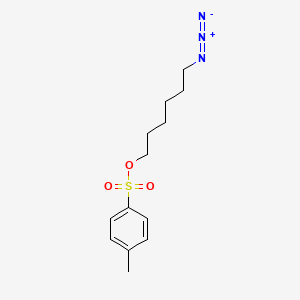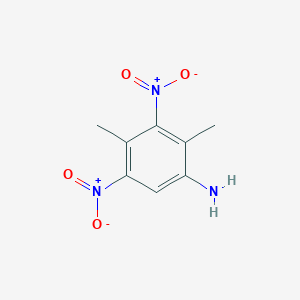
2,5-Dichloro-4-iodoaniline
Vue d'ensemble
Description
2,5-Dichloro-4-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It has a molecular weight of 287.91300 .
Synthesis Analysis
The synthesis of anilines, such as 2,5-Dichloro-4-iodoaniline, can be achieved through various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . A specific synthesis procedure for a similar compound, 4-Iodoaniline, involves the use of aniline, sodium bicarbonate, and iodine .Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-iodoaniline consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one amine group . The exact mass of the molecule is 286.87700 .Applications De Recherche Scientifique
Nephrotoxicity Studies
Studies have investigated the nephrotoxic effects of haloanilines, including 4-iodoaniline, a close relative of 2,5-dichloro-4-iodoaniline. These compounds are used in the manufacture of pesticides, dyes, and drugs. The study found that 4-iodoaniline, at certain concentrations, significantly decreased gluconeogenesis in renal cortical slices, indicating potential nephrotoxicity (Hong et al., 2000).
Antitumor Synthesis
2-Iodoaniline, a structural variant of 2,5-dichloro-4-iodoaniline, has been used in the synthesis of compounds with antitumor properties. These compounds show selective inhibition of cancer cell lines, especially in colon and renal cancers (McCarroll et al., 2007).
Palladium-Catalysed Carbonylation
2-Iodoaniline derivatives, including those similar to 2,5-dichloro-4-iodoaniline, have been used in palladium-catalysed carbonylation reactions. These reactions lead to the synthesis of various compounds, depending on the substituents used (Ács et al., 2006).
Electrochemical Oxidation Studies
Research on the electrochemical oxidation of 4-iodoaniline, which shares structural similarities with 2,5-dichloro-4-iodoaniline, revealed insights into the oxidation mechanisms of haloanilines. These findings are valuable for understanding the chemical behavior of such compounds in various industrial applications (Kádár et al., 2001).
Crystal Structure Analysis
Studies on 4-phenoxyanilines, including 4-iodoaniline analogs, provide insights into the crystal structures of these compounds. Understanding their crystal structures is crucial for applications in materials science and pharmaceuticals (Dey & Desiraju, 2004).
Safety and Hazards
While specific safety data for 2,5-Dichloro-4-iodoaniline is not available, similar compounds such as 2-Chloro-4-iodoaniline are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
2,5-dichloro-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYPUPZMSSNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3142200.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)
![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)


![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)





![4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride](/img/structure/B3142259.png)